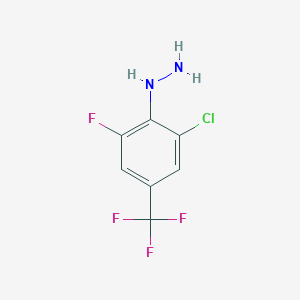

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEAIXDNMCHKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552410 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110499-66-6 | |

| Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110499-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic hydrazine that serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group and strategically placed halogen atoms (chlorine and fluorine), imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and material science.[1] These substituents can significantly influence a target molecule's metabolic stability, binding affinity, and overall bioactivity. This guide provides a comprehensive overview of a primary synthesis pathway for this valuable compound, grounded in established chemical principles and supported by field-proven insights for researchers and drug development professionals.

Strategic Synthesis Pathway: From Aniline to Hydrazine

The most direct and widely employed route for synthesizing arylhydrazines, including the target compound, proceeds via a two-step sequence starting from the corresponding aniline precursor. This strategy involves:

-

Diazotization: Conversion of the primary aromatic amine, 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, into a reactive diazonium salt intermediate.

-

Reduction: Subsequent reduction of the diazonium salt to yield the final this compound.[3][4]

This well-established pathway offers reliability and scalability, making it suitable for both laboratory-scale research and industrial production.

Caption: Core two-step synthesis of the target hydrazine from its aniline precursor.

Part 1: The Diazotization Reaction

The formation of an arenediazonium salt is a cornerstone of aromatic chemistry. The process transforms a relatively unreactive aniline into a highly versatile intermediate capable of undergoing a wide range of substitution reactions.

Mechanism and Rationale

The reaction is initiated by treating the starting aniline, 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The key electrophile, the nitrosonium ion (NO⁺), is formed, which then attacks the nucleophilic nitrogen of the aniline. A series of proton transfers and water elimination steps follow, culminating in the formation of the stable arenediazonium salt.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently, often leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[5] Maintaining a temperature at or below 5 °C ensures the integrity of the diazonium intermediate for the subsequent reduction step.

-

Strong Acidic Medium: A sufficient excess of strong acid is required to first protonate the aniline, forming the anilinium salt, and then to react with sodium nitrite to generate the necessary nitrous acid.[6]

Part 2: Reduction of the Diazonium Intermediate

Once formed, the diazonium salt is immediately used in the next step. Its reduction to the corresponding hydrazine is a fundamental transformation.

Selection of Reducing Agent: A Balance of Efficacy and Safety

Several reagents can accomplish this reduction, each with distinct advantages and disadvantages.

-

Stannous Chloride (SnCl₂): Historically, tin(II) chloride in concentrated hydrochloric acid has been a very effective method for this transformation.[3][7] However, its use on a large scale is disfavored due to the generation of tin-based waste streams, which pose environmental challenges and can lead to product contamination with heavy metal residues.[7]

-

Sodium Sulfite (Na₂SO₃) / Sodium Dithionite (Na₂S₂O₄): These sulfur-based reducing agents are excellent, cost-effective, and more environmentally benign alternatives.[3][8] The reaction with sodium sulfite proceeds through the formation of a diazo-sulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[4][9] Sodium dithionite is an even stronger reducing agent and is often preferred for its efficiency.[3]

-

L-Ascorbic Acid: Representing a "green chemistry" approach, ascorbic acid can be used for a heavy-metal-free reduction in an entirely aqueous medium, which is highly desirable for pharmaceutical applications.[7]

For this guide, we focus on the sodium sulfite method, which provides a robust and scalable protocol with a favorable environmental profile.[4][8][9]

Synthesis of the Aniline Precursor

A comprehensive guide requires acknowledging the origin of the starting material. The requisite 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is typically prepared from a commercially available trifluoromethylbenzene derivative via a standard nitration-reduction sequence.

Caption: Synthesis pathway for the required aniline starting material.

This two-step process involves:

-

Electrophilic Aromatic Nitration: The starting benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂).[10]

-

Nitro Group Reduction: The nitro compound is then reduced to the primary amine (-NH₂). This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using metals in acidic media (e.g., iron or tin in HCl).[11][12]

Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Diazotization of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir the mixture to form a slurry of the anilinium hydrochloride salt.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

-

After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 20-30 minutes at 0-5 °C. This solution should be used immediately in the next step.

Step 2: Reduction and Isolation

-

In a separate, larger flask, prepare a solution of sodium sulfite (approx. 2.5-3.0 eq) in water and cool it to 5-10 °C in an ice bath.

-

While stirring vigorously, add the cold diazonium salt solution prepared in Step 1 to the sodium sulfite solution at a rate that maintains the temperature below 15 °C.[9] The mixture will typically change color to a deep orange or red.[9]

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., to 60-70 °C) for 1-2 hours until the color fades, indicating the completion of the reduction.

-

Cool the reaction mixture back to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid. The hydrazine hydrochloride salt will precipitate out of the solution as a solid.

-

Filter the solid precipitate, wash it with a small amount of cold water, and dry it under vacuum.

-

To obtain the free hydrazine base, the hydrochloride salt can be suspended in water and treated with a base (e.g., NaOH solution) until the mixture is alkaline. The free base can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Data Summary Table

| Step | Key Reactant | Key Reagent(s) | Solvent | Temperature (°C) | Typical Time | Notes |

| 1. Diazotization | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | NaNO₂, conc. HCl | Water | 0 - 5 | 30-60 min | Exothermic; strict temperature control is critical. |

| 2. Reduction | Arenediazonium Salt | Na₂SO₃ | Water | <15 (addition), then 60-70 | 2-3 h | The diazonium salt solution is added to the sulfite solution. |

| 3. Work-up | Hydrazine-sulfite mixture | conc. HCl | Water | Room Temp. | 1-2 h | Acidification precipitates the product as a hydrochloride salt. |

References

- Diazonium compound - Wikipedia.

- Lecture 16 : Arom

- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google P

- Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines - American Chemical Society.

- Expert Guidance on Using 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine in Synthesis.

- (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure.

- (2-Chloro-6-fluorophenyl)hydrazine - MySkinRecipes.

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

- 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem.

- Exploring Flow Procedures for Diazonium Form

- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Public

- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 11. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 12. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

This guide provides a comprehensive overview of the synthesis of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed synthetic pathway but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound hydrochloride is a substituted phenylhydrazine derivative. The presence of a trifluoromethyl group, along with chloro and fluoro substituents on the phenyl ring, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in medicinal chemistry and crop science. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound hydrochloride [1]

| Property | Value |

| Molecular Formula | C₇H₇Cl₂F₃N₂ |

| Molecular Weight | 247.04 g/mol |

| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

| CAS Number | 1029649-46-4 |

| Appearance | White to off-white crystalline solid (typical) |

| Solubility | Soluble in polar organic solvents |

Overall Synthetic Strategy

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from the corresponding aniline derivative, 2-chloro-6-fluoro-4-(trifluoromethyl)aniline. The overall transformation is depicted below:

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Starting Material: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

A patented process for a similar compound, 2,6-dichloro-4-trifluoromethylaniline, involves the chlorination of p-trifluoromethylaniline[5]. Adapting this for the target starting material would require a selective monofluorination and monochlorination, which can be challenging. A more controlled approach would be to start with a precursor that already contains the desired substitution pattern and introduce the amino group late in the synthesis.

Part 2: Synthesis of this compound hydrochloride

This stage of the synthesis is a well-established two-step, one-pot procedure common for the preparation of aryl hydrazines.

Caption: Detailed experimental workflow.

Step 1: Diazotization of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

The first step is the conversion of the primary aromatic amine to a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

Protocol:

-

In a well-ventilated fume hood, a suitable reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a solution of concentrated hydrochloric acid and water.

-

The acidic solution is cooled to 0-5 °C using an ice-salt bath.

-

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is added portion-wise to the cold acid solution with vigorous stirring to form the hydrochloride salt slurry.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline slurry via the dropping funnel. The rate of addition is carefully controlled to maintain the internal temperature between 0-5 °C. A slight excess of sodium nitrite is typically used to ensure complete conversion.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (e.g., with starch-iodide paper).

Causality and Insights:

-

Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures, leading to side products. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of the desired intermediate.

-

Acidic Medium: The strong acidic environment is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.

-

Slow Addition of Nitrite: A slow, controlled addition of the sodium nitrite solution prevents localized overheating and uncontrolled evolution of nitrogen gas, which could result from the decomposition of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation.

Protocol:

-

In a separate vessel, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 1 is added slowly to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a further 1-2 hours at a low temperature.

-

The precipitated product, this compound hydrochloride, is collected by filtration.

Causality and Insights:

-

Choice of Reducing Agent: Stannous chloride is a robust and reliable reducing agent for the conversion of diazonium salts to hydrazines, often providing good yields. Alternative reducing agents include sodium sulfite, though this may require a subsequent hydrolysis step[6][7].

-

Exothermic Reaction: The reduction of the diazonium salt is an exothermic process. Slow addition and efficient cooling are necessary to prevent a rapid temperature increase, which could lead to decomposition and the formation of impurities.

Work-up and Purification

The crude product is purified by washing and, if necessary, recrystallization.

Protocol:

-

The filtered solid is washed with a cold solvent, such as isopropanol or a mixture of ethanol and water, to remove any unreacted starting materials and inorganic salts.

-

The washed solid is then dried under vacuum to yield the crude this compound hydrochloride.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol[6].

Causality and Insights:

-

Washing: The choice of wash solvent is important to remove impurities without dissolving a significant amount of the product.

-

Recrystallization: This is a standard technique for purifying solid organic compounds. The selection of the solvent system is critical and may require some optimization to achieve a good recovery of high-purity material.

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons and the hydrazine protons. The -NH-NH₂ protons will likely appear as broad signals. |

| ¹³C NMR | Signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | Signals for the fluorine atom on the aromatic ring and the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-F stretching (in the region of 1100-1350 cm⁻¹).[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or fragments thereof. |

Safety Considerations

The synthesis of this compound hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.

Table 3: Reagent Safety Information

| Reagent | Key Hazards | Recommended Precautions |

| 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | Harmful if swallowed or inhaled. Causes skin and eye irritation. | Wear appropriate PPE (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. |

| Sodium Nitrite | Oxidizer, toxic if swallowed, eye irritant, toxic to aquatic life.[9] | Keep away from combustible materials. Avoid ingestion and contact with eyes. Use appropriate PPE. |

| Hydrochloric Acid (conc.) | Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield. |

| Stannous Chloride | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[2][10] | Wear appropriate PPE. Avoid creating dust. Work in a well-ventilated area. |

General Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

An emergency eyewash station and safety shower should be readily accessible.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

Conclusion

The synthesis of this compound hydrochloride is a well-defined process that relies on the fundamental principles of aromatic chemistry. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for further use in the development of novel molecules with potential applications in medicine and agriculture. The insights provided in this guide are intended to empower scientists to not only execute this synthesis but also to understand the underlying chemical principles that govern its success.

References

- Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Available at: [Link]

-

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. Available at: [Link]

-

One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO. Available at: [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Available at: [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

- Process for the preparation of phenylhydrazines. Google Patents.

-

Phenylhydrazine. Organic Syntheses Procedure. Available at: [Link]

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Available at: [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... Google Patents.

- Preparation of 2,4,6-trichlorophenylhydrazine. Google Patents.

- Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents.

-

Phenylhydrazine hydrochloride. NIST WebBook. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 8. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 9. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 10. cenmed.com [cenmed.com]

physical and chemical properties of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

An In-depth Technical Guide to (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized aromatic hydrazine derivative that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, detailed synthetic protocols, spectroscopic signature, and key applications, with a focus on its role in pharmaceutical and agrochemical research. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Overview

This compound, identified by CAS Number 110499-66-6, is a halogenated arylhydrazine. The strategic placement of its substituents makes it an invaluable precursor for constructing heterocyclic systems, where the hydrazine moiety acts as a potent nucleophile for cyclization reactions.[1] The trifluoromethyl group (-CF3) is particularly noteworthy, as its incorporation into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2]

| Property | Value | Reference |

| IUPAC Name | [2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | [1] |

| CAS Number | 110499-66-6 | [1][3] |

| Molecular Formula | C₇H₅ClF₄N₂ | [1][3] |

| Molecular Weight | 228.57 g/mol | [1][3] |

| Appearance | Orange to dark orange crystalline solid | [3] |

| InChI Key | LDEAIXDNMCHKOF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a synthetic intermediate are paramount as they dictate its handling, storage, and reaction conditions. The sharp melting point of this compound is indicative of a high-purity crystalline solid, which is essential for achieving reproducible results in subsequent synthetic steps.

| Property | Value | Reference |

| Melting Point | 73–75 °C | [1][3] |

| Boiling Point | 189.9 ± 40.0 °C (Predicted) | [3] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 3.43 ± 0.33 (Predicted) | [3] |

| Storage Temperature | 2–8 °C | [3] |

Solubility Profile: While quantitative data is scarce, arylhydrazines are generally sparingly soluble in water but exhibit good solubility in common organic solvents such as ethanol, diethyl ether, and benzene.[4] The presence of the trifluoromethyl group typically increases lipophilicity. For practical applications, solvents like pyridine or toluene are often employed in reactions involving this intermediate.[1]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the interplay between its nucleophilic hydrazine group and the electronically modified aromatic ring.

Core Reactivity of the Hydrazine Moiety

The primary reaction pathway involves the -NHNH₂ group, which serves as a potent binucleophile. Its most common application is in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo intramolecular cyclization. This is the foundational chemistry for synthesizing a vast array of nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are privileged scaffolds in medicinal chemistry.[1][5]

Influence of Aromatic Substituents

The chloro, fluoro, and trifluoromethyl groups are all strongly electron-withdrawing. This has two major consequences:

-

Reduced Basicity: The electron density on the hydrazine nitrogens is diminished, making it less basic than phenylhydrazine itself. This can influence reaction kinetics and the need for specific catalysts.

-

Activated Aromatic Ring: The ring is highly electron-deficient. In certain reactions, this can facilitate nucleophilic aromatic substitution (SNAr). Notably, the fluorine atom at the ortho position is often preferentially displaced over the chlorine atom due to its higher electronegativity and the overall electronic environment of the ring.[1]

Sources

An In-Depth Technical Guide to (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine: A Key Intermediate for Advanced Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Multifunctional Building Block

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine, bearing the CAS Number 110499-66-6, is a highly functionalized aromatic hydrazine derivative. Its strategic combination of halogen and trifluoromethyl substituents on the phenyl ring makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, offering insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles and authoritative references. The narrative is designed to provide not just procedural steps, but the causal logic behind them, ensuring a robust understanding for its application in research and development.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its effective utilization. The unique substitution pattern of this hydrazine derivative significantly influences its physical characteristics and reactivity.

Molecular Structure and Properties

The molecule incorporates several key functional groups that dictate its chemical behavior:

-

Hydrazine Moiety (-NHNH₂): This is the primary reactive center, acting as a potent binucleophile, essential for the formation of heterocyclic rings like pyrazoles.

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts the electronic properties of the aromatic ring. In the context of medicinal chemistry, the CF₃ group is a "super-methyl" bioisostere, often introduced to enhance metabolic stability, increase lipophilicity, and improve a drug candidate's binding affinity to biological targets.[1][2][3] The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.[2]

-

Chloro (-Cl) and Fluoro (-F) Groups: These ortho-substituents provide steric hindrance and further modulate the electronic nature of the phenyl ring, influencing regioselectivity in substitution reactions and providing additional points for potential functionalization or interaction within a target active site.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 110499-66-6 | [1] |

| Molecular Formula | C₇H₅ClF₄N₂ | [1] |

| Molecular Weight | 228.57 g/mol | [1] |

| Appearance | White to orange crystalline solid | [4][5] |

| Melting Point | 73–75 °C | [1][5] |

| Boiling Point | 189.9 °C (Predicted at 760 mmHg) | [1] |

| Density | 1.568 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C |[5] |

Spectroscopic Signature

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR would show characteristic signals for the aromatic protons and the -NH and -NH₂ protons of the hydrazine group.

-

¹³C NMR would be distinguished by the signal for the trifluoromethyl carbon, which appears as a quartet due to C-F coupling, typically in the range of δ 120–125 ppm.[1]

-

¹⁹F NMR is a crucial technique for fluorinated compounds and would show a singlet for the -CF₃ group and another signal for the single fluorine atom on the ring, providing clear confirmation of the structure.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Part 2: Synthesis and Handling

General Synthetic Approach: Nucleophilic Aromatic Substitution

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction.

The general strategy is the reaction of a di- or tri-substituted benzotrifluoride with a hydrazine source, such as hydrazine hydrate.[1] The trifluoromethyl group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halogen atom.

Caption: General workflow for the synthesis of the target hydrazine.

Causality in Experimental Design:

-

Choice of Starting Material: A precursor like 1,2-dichloro-3-fluoro-5-(trifluoromethyl)benzene is chosen. The highly electron-withdrawing -CF₃ group activates the ring, making the halogens susceptible to displacement. The ortho-fluoro atom is generally displaced preferentially over the ortho-chloro atom in such reactions due to fluorine's higher electronegativity, which enhances the electrophilicity of the carbon it is attached to.[1]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 100-120°C) to overcome the activation energy of the substitution.[7] An organic solvent like dioxane, toluene, or pyridine is used to ensure the solubility of the reactants.[1]

-

Work-up and Purification: After the reaction, the product is typically isolated by extraction and purified by crystallization or column chromatography.[1]

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with appropriate care.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Phenylhydrazines as a class are known to be toxic and potential sensitizers.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[10]

Part 3: Reactivity and Application in Heterocyclic Chemistry

The primary utility of this compound lies in its role as a precursor to pyrazole-containing molecules. Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs.[11][12]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The most common application for an arylhydrazine like this is the Knorr pyrazole synthesis and related cyclocondensation reactions. This involves reacting the hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent).[11][12][13]

Caption: Mechanism of Knorr pyrazole synthesis.

Protocol Considerations:

-

Reactant Stoichiometry: The hydrazine and dicarbonyl compound are typically reacted in equimolar amounts.

-

Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol or acetic acid, which can also act as a mild acid catalyst to facilitate the initial condensation and subsequent dehydration steps.[14]

-

Temperature: The reaction may proceed at room temperature or require heating under reflux to drive the cyclization and dehydration to completion.[14]

-

Regioselectivity: A critical consideration when using an unsymmetrical 1,3-dicarbonyl is the regioselectivity of the final pyrazole. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomers. The electronic and steric properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions, will determine the product ratio.[14] The electron-withdrawing nature of the trifluoromethyl-substituted phenyl ring can influence this outcome.

Clarification on Reported Applications: The Importance of Verifiable Sources

While some commercial suppliers suggest this specific hydrazine (CAS 110499-66-6) as an intermediate in the synthesis of prominent drugs like the anti-inflammatory Celecoxib or the anti-cancer agent Temozolomide, a thorough review of authoritative patent and scientific literature does not support this claim.[1]

-

Celecoxib Synthesis: The key intermediate for Celecoxib is 4-hydrazinobenzenesulfonamide hydrochloride . The reaction involves the condensation of this sulfonamide-containing hydrazine with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[13][15]

-

Temozolomide Synthesis: The synthesis of Temozolomide involves the use of methyl hydrazine , not an arylhydrazine, which is cyclized with an activated imidazole precursor.[2][3][11]

This distinction is crucial for researchers. While this compound is an exemplary building block for creating novel pyrazole-based drug candidates, it is not the documented precursor for these specific commercial drugs. This underscores the necessity of consulting primary literature and patents to validate the synthetic utility of any chemical intermediate.

Part 4: Future Perspectives and Conclusion

This compound stands as a potent and versatile chemical intermediate. Its value is derived from the predictable and high-yielding reactivity of the hydrazine moiety, combined with the desirable physicochemical properties imparted by its unique trifluoromethyl and halogen substitution pattern.

For drug development professionals, this compound offers a direct route to novel, highly functionalized 1-aryl pyrazoles. These scaffolds can be further elaborated to explore new chemical space in the search for next-generation therapeutics, from enzyme inhibitors to receptor modulators. The presence of the CF₃ group is a proven strategy for enhancing drug-like properties, and this readily available building block provides an efficient means to incorporate this critical functional group.[1][15]

For researchers in materials science and agrochemicals, the resulting pyrazole derivatives can serve as ligands, dyes, or new classes of pesticides.[16]

References

-

Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

-

El-Sattar, N. E. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 608-614. [Link]

-

New Drug Approvals. Temozolomide. [Link]

-

Duarte, F. J. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Google Patents. (2021). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. CN110872242B.

- Google Patents. (2018). Process for preparing temozolomide and an intermediary. WO2018112589A1.

-

The Royal Society of Chemistry. (Date not available). Supporting Information for... [Link]

-

Ningbo Innopharmchem Co., Ltd. (Date not available). Expert Guidance on Using 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine in Synthesis. [Link]

-

X-Y-Z.com. (Date not available). 2-CHLORO-6-FLUORO-4-(TRIFLUOROMETHYL)-PHENYLHYDRAZINE Safety Data Sheets. [Link]

- Google Patents. (2005). Synthesis of temozolomide and analogs. US6844434B2.

- Google Patents. (2012). Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. CN102659620A.

-

National Institutes of Health. (Date not available). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1138-1146. [Link]

-

ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

-

Spectral Database for Organic Compounds, SDBS. (Date not available). Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2) 1H NMR. [Link]

- Google Patents. (2022). Octamethylcyclotetrasiloxane interacts with lithium ions. US11279626B2.

- Google Patents. (2014). Synthetic method of phenylhydrazine hydrochloride. CN103553963A.

- Google Patents. (2018). Transient protection of normal cells during chemotherapy. US10085992B2.

-

National Institutes of Health. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

PrepChem.com. (Date not available). Synthesis of 7-(2-Chloro-6-fluoro-4-trifluoromethylphenoxy)-2,4-dimethyl-2H-1,4-benzoxazine-3 (4H)-thione (Example 35). [Link]

-

National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. (Date not available). Pyrazole synthesis. [Link]

-

ResearchGate. (Date not available). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

Justia Patents. (2021). Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts. [Link]

- Google Patents. (1988). Preparation of 2,4,6-trichlorophenylhydrazine. US4772747A.

-

ResearchGate. (Date not available). Pyrazoles. [Link]

-

mzCloud. (2016). 4-(Trifluoromethyl)benzaldehyde 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone. [Link]

-

ACS Publications. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. [Link]

-

NICNAS. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. [Link]

Sources

- 1. This compound | 110499-66-6 | Benchchem [benchchem.com]

- 2. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 3. "Process For Preparing Temozolomide" [quickcompany.in]

- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 16. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine is a highly functionalized aromatic hydrazine derivative that has emerged as a valuable building block in medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a key intermediate in the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into the reactivity of this compound, with a focus on its application in the construction of bioactive molecules, particularly in the context of modern drug discovery. Detailed experimental protocols, safety and handling guidelines, and an exploration of its role in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors are presented to equip researchers with the practical knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 110499-66-6, is a crystalline solid at room temperature. The strategic placement of electron-withdrawing groups on the phenyl ring significantly influences its chemical behavior. The trifluoromethyl group at the para-position and the chlorine and fluorine atoms at the ortho-positions create a unique electronic and steric environment around the hydrazine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₄N₂ | [1] |

| Molecular Weight | 228.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 189.9 ± 40.0 °C (Predicted) | N/A |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.43 ± 0.33 (Predicted) | N/A |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the N-H protons of the hydrazine group compared to unsubstituted phenylhydrazine. This electronic effect also modulates the nucleophilicity of the hydrazine, a critical factor in its subsequent reactions.

Synthesis of this compound

The most common and industrially viable method for the synthesis of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction.[3][4] In the case of this compound, the synthesis commences with 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[3]

Step 1: Diazotization of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

-

To a stirred solution of concentrated hydrochloric acid (3 equivalents) in water, cooled to 0-5 °C in an ice-salt bath, add 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline (1 equivalent).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should be tested with potassium iodide-starch paper to confirm a slight excess of nitrous acid.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at low temperature, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The precipitated phenylhydrazine hydrochloride salt is collected by vacuum filtration and washed with a small amount of cold water or brine.

Step 3: Liberation of the Free Base and Purification

-

Suspend the crude hydrochloride salt in a mixture of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Cool the suspension in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH 9-10), liberating the free hydrazine base.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a crystalline solid.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the hydrazine protons. The two aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR will be more complex due to the presence of multiple substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The deshielding effect of the CF₃ group is a notable feature.[1] The carbons attached to the chlorine and fluorine atoms will also exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum will be a key diagnostic tool. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically observed in the range of -60 to -65 ppm relative to CFCl₃.[7]

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.0 - 7.5 | m | Ar-H | |

| 4.0 - 6.0 | br s | -NHNH₂ | ||

| ¹³C | ~124 (q) | q | ¹JCF ≈ 272 | -CF₃ |

| 110 - 150 | m | Ar-C | ||

| ¹⁹F | -60 to -65 | s | -CF₃ | |

| -110 to -120 | m | Ar-F |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to C-F and C-Cl stretching will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation is likely to involve the loss of the hydrazine moiety, as well as cleavage of the C-F and C-Cl bonds.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the hydrazine functional group, which readily participates in condensation and cyclization reactions.

Formation of Heterocycles

This hydrazine is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1]

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, affords pyrazole derivatives. This reaction is a cornerstone of heterocyclic chemistry.[8][9]

Caption: General scheme for the Knorr pyrazole synthesis.

-

Indoles: The Fischer indole synthesis, a classic reaction in organic chemistry, utilizes phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions to construct the indole ring system.[10][11]

Caption: General scheme for the Fischer indole synthesis.

Application in Drug Discovery: Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade and has emerged as a promising target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[12][13][14] Several potent mPGES-1 inhibitors feature a substituted phenylamino or related moiety. While a direct synthesis from this compound is not explicitly detailed in the cited literature, its structural features make it a plausible precursor for such inhibitors. For instance, the related compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, has been identified as a potent mPGES-1 inhibitor.[15] A plausible synthetic route to such compounds could involve the conversion of the hydrazine to an amine or another reactive intermediate.

Safety, Handling, and Disposal

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Table 3: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [16] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [16] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [16] |

| P271: Use only outdoors or in a well-ventilated area. | [16] | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | [16] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [16] |

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural features provide a platform for the development of novel bioactive molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective application in research and development. This guide has provided a comprehensive overview of these aspects to support scientists in leveraging the full potential of this important chemical intermediate.

References

-

Supporting Information for "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis". The Royal Society of Chemistry. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. Available at: [Link]

-

Expert Guidance on Using 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine in Synthesis. Available at: [Link]

- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

- EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents.

-

Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed. Available at: [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed. Available at: [Link]

- EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents.

-

Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. Available at: [Link]

-

Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone - NIH. Available at: [Link]

-

Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing). Available at: [Link]

Sources

- 1. This compound | 110499-66-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine | 86398-98-3 | Benchchem [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine in Common Organic Solvents

Introduction

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine is a highly substituted aromatic hydrazine, a class of compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The unique combination of a chloro, a fluoro, and a trifluoromethyl group on the phenyl ring imparts distinct electronic and steric properties to the molecule. Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers, scientists, and drug development professionals. Solubility data is critical for a range of applications, including the selection of appropriate solvents for chemical reactions, the design of purification and crystallization processes, and the development of formulations for biological screening and drug delivery.

This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, grounded in fundamental principles of organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound features both polar and nonpolar characteristics. The hydrazine moiety (-NHNH2) is capable of hydrogen bonding, contributing to its polarity. Conversely, the trifluoromethyl group (-CF3) significantly increases the lipophilicity of the molecule, favoring solubility in nonpolar environments.[1] The chloro and fluoro substituents also influence the molecule's dipole moment and overall polarity.

Based on these structural features, a theoretical solubility profile in common organic solvents can be predicted. It is anticipated that the compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of polar aprotic and nonpolar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5ClF4N2 |

| Molecular Weight | 228.58 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Predicted LogP | ~3.5 - 4.5 (indicating significant lipophilicity) |

Table 2: Theoretical Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large, nonpolar trifluoromethylphenyl group outweighs the polarity of the hydrazine moiety. |

| Methanol | Polar Protic | Moderate | The hydrazine group can hydrogen bond with methanol, but the lipophilic phenyl ring will limit high solubility. |

| Ethanol | Polar Protic | Moderate to Good | Similar to methanol, with slightly better solubilization of the nonpolar part due to its longer alkyl chain. |

| Acetone | Polar Aprotic | Good | Can accept hydrogen bonds from the hydrazine group and has a significant nonpolar character to dissolve the rest of the molecule. |

| Dichloromethane | Polar Aprotic | Good to High | A versatile solvent that can interact with the polar groups while effectively solvating the nonpolar aromatic ring. |

| Ethyl Acetate | Polar Aprotic | Good to High | Its ester functionality can interact with the polar hydrazine group, and its overall character is suitable for the substituted phenyl ring. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | An excellent solvent for many organic compounds, capable of solvating both polar and nonpolar moieties effectively. |

| Toluene | Nonpolar | Moderate to Good | The aromatic nature of toluene will favorably interact with the phenyl ring of the solute. |

| Hexane | Nonpolar | Low | The polarity of the hydrazine group will likely limit solubility in a purely aliphatic, nonpolar solvent. |

Factors Influencing Solubility

It is crucial to recognize that the actual solubility of this compound can be influenced by several external factors:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the solubility of the compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will generally have the lowest solubility.

-

pH (in aqueous systems): As a hydrazine derivative, the compound has a basic character and its solubility in aqueous solutions will be highly pH-dependent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of high purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Carefully add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in each diluted sample using a pre-validated HPLC method or another appropriate analytical technique.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Self-Validating System:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial to ensure that a saturated solution has been achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at and after the point of equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Data Interpretation and Application

The experimentally determined solubility data can be used to:

-

Select appropriate solvents for synthesis: Choosing a solvent in which the reactants are soluble but the product may be less soluble can facilitate purification by crystallization.

-

Develop purification strategies: Solubility differences in various solvents are the basis for techniques like recrystallization and chromatography.

-

Guide formulation development: For pharmaceutical applications, understanding solubility is the first step in designing a suitable delivery system.

Safety Precautions

This compound is a chemical intermediate and should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related phenylhydrazines are known to be toxic. Always consult the Safety Data Sheet (SDS) before handling. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a scientifically sound theoretical profile can be deduced from its molecular structure. This guide provides such a profile, offering valuable initial insights for researchers. However, for any application requiring precise solubility values, experimental determination is indispensable. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining such data, empowering scientists and developers to make informed decisions in their research and development endeavors.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Methods for the determination of solubility.

- Avdeef, A. (2007). The rise of shake-flask solubility. Expert opinion on drug discovery, 2(4), 533-545.

-

United States Environmental Protection Agency. (n.d.). The Shake-Flask Method for Determining the Solubility of Substances in Water. Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of drugs. Journal of pharmaceutical sciences, 94(5), 929-939.

- Lin, W. H., & Lin, H. L. (2011). The trifluoromethyl group: a key substituent in medicinal chemistry. Journal of the Chinese Chemical Society, 58(6), 759-768.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Ferreira, O., & Pinho, S. P. (2012). Solubility of drugs in different solvents.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine. (Note: A specific URL cannot be provided as SDS are often updated and linked through product pages.

-

PubChem. (n.d.). 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine. Retrieved from [Link] (Note: Direct link to the compound's page should be used if available).

Sources

A Comprehensive Technical Guide to the Stability and Storage of (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: Physicochemical Properties

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine, with the molecular formula C7H5ClF4N2, is a halogenated arylhydrazine derivative.[1] Its structure, featuring a trifluoromethyl group and halogen substituents, is pivotal to its utility as an intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and triazoles.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H5ClF4N2 | [1] |

| Molecular Weight | 228.57 g/mol | [1] |

| Melting Point | 73–75 °C | [1][2] |

| Boiling Point | 189.9 °C at 760 mmHg | [1] |

| Density | 1.568 g/cm³ | [1] |

| Appearance | Orange to dark orange crystalline solid | [2] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its hydrazine moiety, which is susceptible to oxidation. The electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl substituents on the phenyl ring influences the reactivity of the hydrazine group. While specific degradation kinetics for this compound are not extensively published, the known reactivity of phenylhydrazines provides a strong basis for understanding its stability profile.[3]

Key Instability Factors:

-

Oxidation: Phenylhydrazines are readily oxidized, a process that can be catalyzed by light, air (oxygen), and metal ions.[3] The oxidation of the hydrazine moiety can lead to the formation of various degradation products, including phenyl radicals and diazenes, which can further react to form complex mixtures. This sensitivity to air necessitates storage under an inert atmosphere.[4][5]

-

Photosensitivity: Exposure to light can provide the energy required to initiate oxidative degradation pathways. Therefore, protection from light is a critical storage parameter.[4][5]

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water can facilitate certain degradation reactions and may also lead to physical changes in the solid material, such as clumping.

The following diagram illustrates the primary factors that can compromise the stability of this compound.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

The following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential degradation reactions.[2][6] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen.[4][5] |

| Light | Protect from light by using an opaque or amber container. | To prevent light-catalyzed degradation.[4][5] |